molecular formula C19H30BNO3 B2692494 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine CAS No. 1105664-48-9

4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine

Cat. No.: B2692494
CAS No.: 1105664-48-9
M. Wt: 331.26
InChI Key: SCJOIYSLULEOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine is a complex organic compound that features a morpholine ring and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be synthesized through the reaction of phenylboronic acid with pinacol in the presence of a catalyst such as palladium.

    Attachment of the Propyl Chain: The propyl chain is introduced via a Grignard reaction, where a propyl magnesium bromide reacts with the boronic ester.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction involving an appropriate amine and an epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic ester to a borane or borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Borane or borohydride derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The morpholine ring provides additional sites for chemical modification and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Uniqueness

4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine is unique due to the combination of the boronic ester group and the morpholine ring, which provides a versatile platform for chemical modifications and applications in various fields. The presence of the propyl chain further enhances its reactivity and potential for use in complex synthetic pathways.

Properties

IUPAC Name

4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)17-9-7-16(8-10-17)6-5-11-21-12-14-22-15-13-21/h7-10H,5-6,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJOIYSLULEOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.